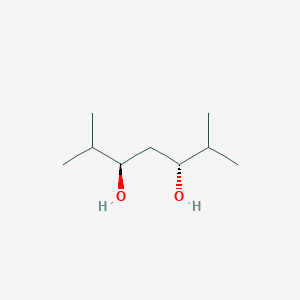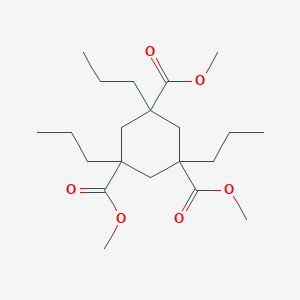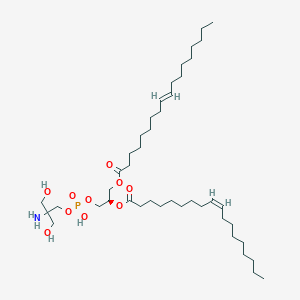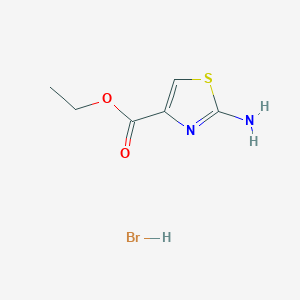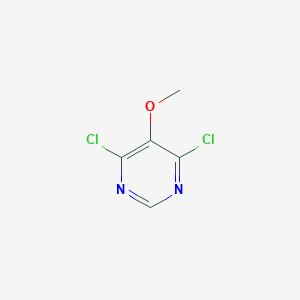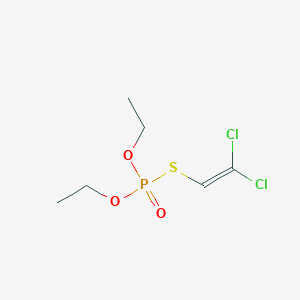
1,1-dichloro-2-diethoxyphosphorylsulfanylethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,1-dichloro-2-diethoxyphosphorylsulfanylethene typically involves the reaction of diethyl phosphorochloridothioate with 2,2-dichlorovinyl alcohol under controlled conditions. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
1,1-dichloro-2-diethoxyphosphorylsulfanylethene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of phosphorothioic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphorothioic acid analogs.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles, leading to the formation of substituted phosphorothioic acid esters
Aplicaciones Científicas De Investigación
1,1-dichloro-2-diethoxyphosphorylsulfanylethene has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of new drugs.
Industry: It is used in the formulation of insecticides and pesticides for agricultural and domestic use
Mecanismo De Acción
The primary mechanism of action of 1,1-dichloro-2-diethoxyphosphorylsulfanylethene involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism .
Comparación Con Compuestos Similares
1,1-dichloro-2-diethoxyphosphorylsulfanylethene can be compared with other organophosphorus compounds such as:
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but differs in its sulfur content and specific applications.
Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O,O-diethyl ester: Differentiated by its bromine and chlorine substituents, leading to varied chemical properties and uses.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Known for its unique pyridazinyl group, which imparts distinct biological activities.
These comparisons highlight the unique chemical structure and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1885-95-6 |
|---|---|
Fórmula molecular |
C6H11Cl2O3PS |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
1,1-dichloro-2-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-5-6(7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
CYPWSYXRJOGOBW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC=C(Cl)Cl |
SMILES canónico |
CCOP(=O)(OCC)SC=C(Cl)Cl |
| 1885-95-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



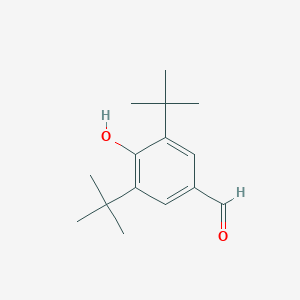

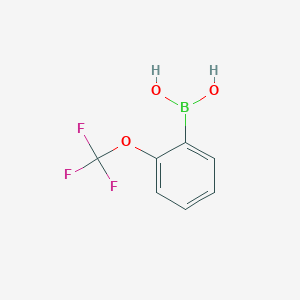
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)

